molecular formula C12H24O B14472854 2,3-Diethyl-2-propyloxane CAS No. 66989-47-7

2,3-Diethyl-2-propyloxane

Cat. No.: B14472854
CAS No.: 66989-47-7
M. Wt: 184.32 g/mol
InChI Key: YEZDXLHEYHYFCS-UHFFFAOYSA-N
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Description

2,3-Diethyl-2-propyloxane: is an organic compound belonging to the class of branched alkanes It is characterized by its unique structure, which includes two ethyl groups and one propyl group attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diethyl-2-propyloxane can be achieved through several methods. One common approach involves the alkylation of oxane derivatives with ethyl and propyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the oxane ring, allowing it to react with the alkyl halides.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as palladium or nickel complexes can enhance the reaction rate and yield. The reaction conditions, including temperature and pressure, are optimized to maximize the production of the desired compound.

Chemical Reactions Analysis

Types of Reactions: 2,3-Diethyl-2-propyloxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield alkanes.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like bromine or chlorine under UV light.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous solution.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine or chlorine under UV light.

Major Products Formed:

    Oxidation: Alcohols or ketones.

    Reduction: Alkanes.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2,3-Diethyl-2-propyloxane has several scientific research applications, including:

    Chemistry: Used as a model compound in studying the reactivity of branched alkanes and their derivatives.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use as a pharmaceutical intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,3-Diethyl-2-propyloxane involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can result in various biological effects, including enzyme inhibition or activation.

Comparison with Similar Compounds

    2,3-Dimethylbutane: A branched alkane with two methyl groups attached to a butane chain.

    2,3-Diethylbutane: A branched alkane with two ethyl groups attached to a butane chain.

    2,3-Dimethylpentane: A branched alkane with two methyl groups attached to a pentane chain.

Uniqueness: 2,3-Diethyl-2-propyloxane is unique due to its oxane ring structure combined with ethyl and propyl groups. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

CAS No.

66989-47-7

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

2,3-diethyl-2-propyloxane

InChI

InChI=1S/C12H24O/c1-4-9-12(6-3)11(5-2)8-7-10-13-12/h11H,4-10H2,1-3H3

InChI Key

YEZDXLHEYHYFCS-UHFFFAOYSA-N

Canonical SMILES

CCCC1(C(CCCO1)CC)CC

Origin of Product

United States

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